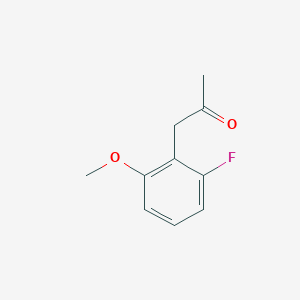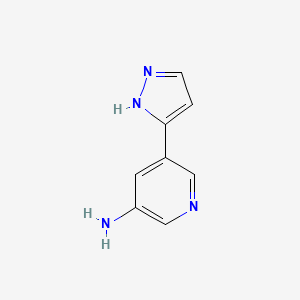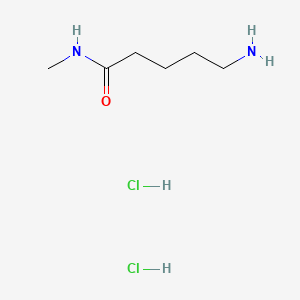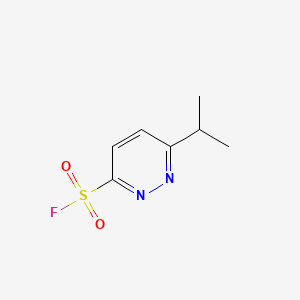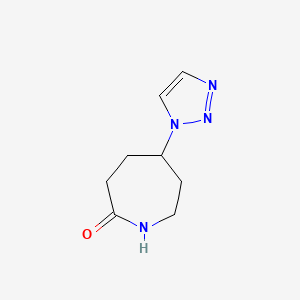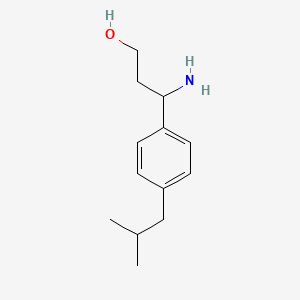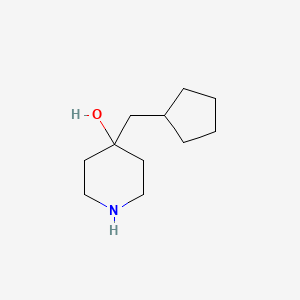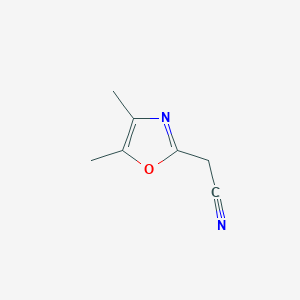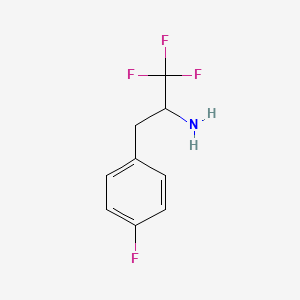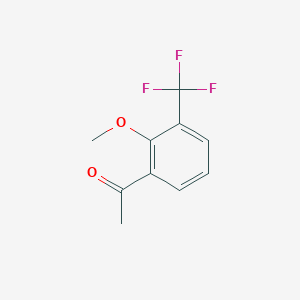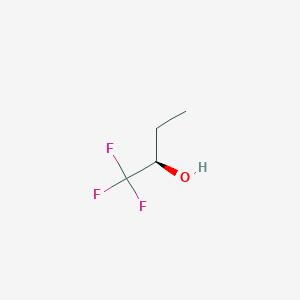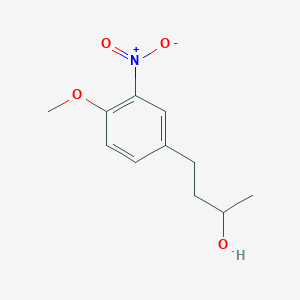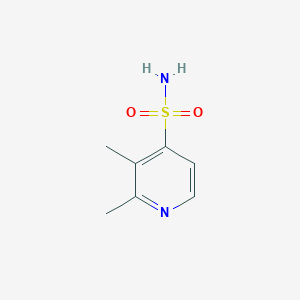
2,3-Dimethylpyridine-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylpyridine-4-sulfonamide is an organic compound with the molecular formula C₇H₁₀N₂O₂S It is a derivative of pyridine, featuring two methyl groups at the 2 and 3 positions and a sulfonamide group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylpyridine-4-sulfonamide typically involves the sulfonylation of 2,3-dimethylpyridine. This can be achieved by reacting 2,3-dimethylpyridine with sulfonyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic attack by the amine group on the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2,3-Dimethylpyridine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
2,3-Dimethylpyridine-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethylpyridine-4-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death .
類似化合物との比較
Similar Compounds
- 2,3-Dimethylpyridine-4-sulfonic acid
- 2,3-Dimethylpyridine-4-amine
- 2,3-Dimethylpyridine-4-carboxamide
Uniqueness
2,3-Dimethylpyridine-4-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its sulfonamide group is particularly valuable for its antibacterial activity, setting it apart from other similar compounds .
特性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
2,3-dimethylpyridine-4-sulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5-6(2)9-4-3-7(5)12(8,10)11/h3-4H,1-2H3,(H2,8,10,11) |
InChIキー |
AWQBHAUKDSGJIY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


